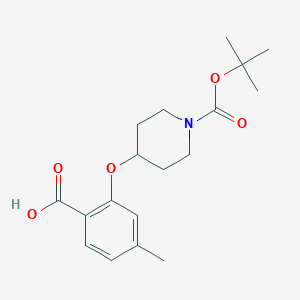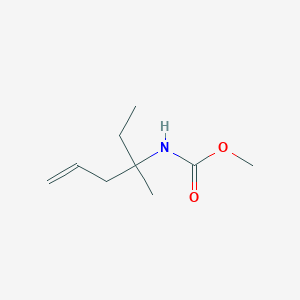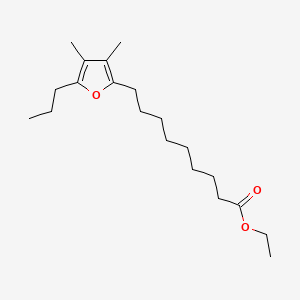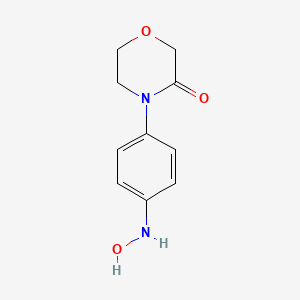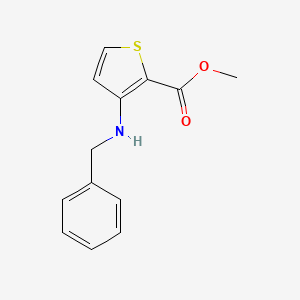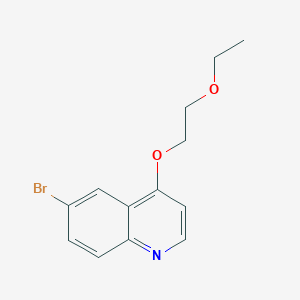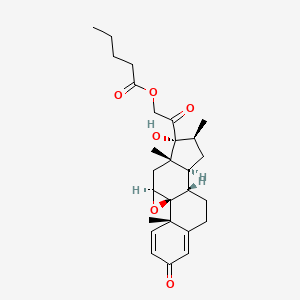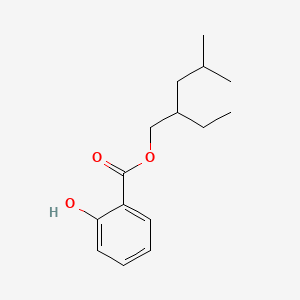
2-Ethyl-4-methyl-pentyl Salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methyl-pentyl Salicylate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are commonly used in fragrances and flavorings. This compound is synthesized from 4-Methylvaleric Acid and is used in various applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-pentyl Salicylate is typically synthesized through esterification, where 4-Methylvaleric Acid reacts with salicylic acid in the presence of an acid catalyst. The reaction conditions often involve heating the reactants to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-methyl-pentyl Salicylate undergoes several types of chemical reactions, including:
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to substitute the ester group.
Major Products Formed
Hydrolysis: Produces 4-Methylvaleric Acid and salicylic acid.
Oxidation: Produces various oxidation products depending on the oxidizing agent used.
Substitution: Produces substituted esters with different functional groups.
Aplicaciones Científicas De Investigación
2-Ethyl-4-methyl-pentyl Salicylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-methyl-pentyl Salicylate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. The compound may also interact with enzymes and receptors in biological systems, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Salicylate: Known for its use in topical analgesics and as a flavoring agent.
Ethyl Salicylate: Used in fragrances and flavorings.
Phenyl Salicylate: Used as an analgesic and antiseptic.
Uniqueness
2-Ethyl-4-methyl-pentyl Salicylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its synthesis from 4-Methylvaleric Acid and salicylic acid provides it with unique reactivity and applications compared to other salicylate esters .
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(2-ethyl-4-methylpentyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-4-12(9-11(2)3)10-18-15(17)13-7-5-6-8-14(13)16/h5-8,11-12,16H,4,9-10H2,1-3H3 |
Clave InChI |
AIAUXLSCWGGIGZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)C)COC(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


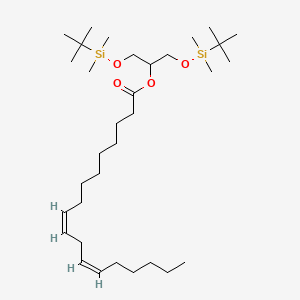
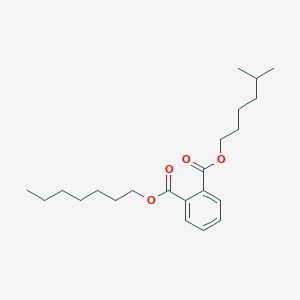
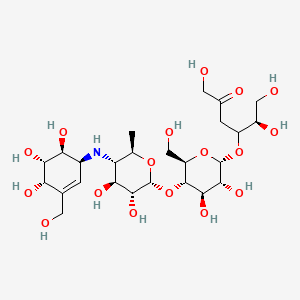
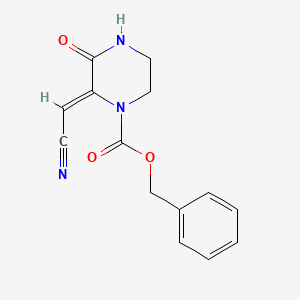
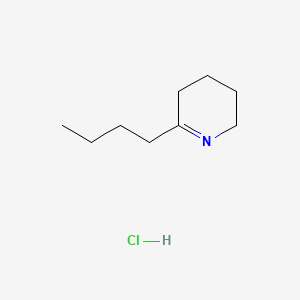
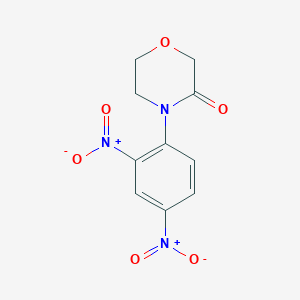
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)
